molecular formula C10H10N2O2S2 B13681253 Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate CAS No. 174223-30-4

Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate

Cat. No.: B13681253
CAS No.: 174223-30-4
M. Wt: 254.3 g/mol
InChI Key: FHGMNWOUMCGLTE-UHFFFAOYSA-N
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Description

Ethyl 2'-methyl-[2,4'-bithiazole]-4-carboxylate (CAS 174223-30-4) is a high-purity bithiazole derivative of interest in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C 10 H 10 N 2 O 2 S 2 and a molecular weight of 254.33 g/mol . The bithiazole ring system is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in bioactive molecules. The presence of both an ester moiety and a methyl substituent on the bithiazole core makes this compound a versatile building block or intermediate for the synthesis of more complex heterocyclic compounds, such as amides and carboxylic acids, for use in pharmaceutical research and the development of novel active compounds . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

174223-30-4

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

ethyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O2S2/c1-3-14-10(13)8-5-16-9(12-8)7-4-15-6(2)11-7/h4-5H,3H2,1-2H3

InChI Key

FHGMNWOUMCGLTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The general synthetic approach involves:

  • Formation of substituted benzaldehyde intermediates.
  • Conversion of aldehydes to nitriles via reaction with hydroxylamine and sodium formate in refluxing formic acid.
  • Cyclization with 2-chloroacetoacetic acid ethyl ester to form the thiazole ring.
  • Alkylation of hydroxy groups to introduce desired ether substituents.
  • Reduction and further functional group modifications to yield the ethyl carboxylate derivative.
  • Purification steps including crystallization and salt formation to enhance purity.

Stepwise Preparation Process

Step Reaction Description Conditions Yield & Purity Notes
1 Reaction of 3-bromo-4-hydroxybenzaldehyde with hydroxylamine and sodium formate in refluxing formic acid to yield 3-bromo-4-hydroxybenzonitrile Reflux in formic acid at 105–110°C for 5 hours High yield; no specific data Formation of nitrile intermediate essential for ring closure
2 Treatment of nitrile with thioacetamide to form thiobenzamide intermediate Standard conditions Not specified Prepares for cyclization
3 Cyclization of thiobenzamide with 2-chloroacetoacetic acid ethyl ester to form 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester Reflux conditions Not specified Key step forming thiazole ring
4 Alkylation of hydroxy group using isobutyl bromide and potassium carbonate in DMF at 80-85°C for 5–6 hours Heating at 80-85°C for 5-6 hours Yield: ~90% Etherification step to introduce alkoxy substituent
5 Purification by crystallization in acetone and formation of hydrochloride salt Acetone medium, addition of concentrated HCl, cooling to 0-5°C Yield: 61.5%, Purity: 99.5% by HPLC Final purification step resulting in pharmaceutical-grade product

Detailed Reaction Scheme Summary

  • Nitrile Formation : 3-bromo-4-hydroxybenzaldehyde reacts with hydroxylamine hydrochloride and sodium formate in refluxing formic acid, converting the aldehyde to the corresponding nitrile.

  • Thioacetamide Treatment : The nitrile is converted to a thiobenzamide intermediate by reaction with thioacetamide.

  • Cyclization : The thiobenzamide undergoes cyclization with 2-chloroacetoacetic acid ethyl ester, forming the bithiazole ring with an ethyl carboxylate substituent.

  • Alkylation : The hydroxy group on the phenyl ring is alkylated with isobutyl bromide in the presence of potassium carbonate in DMF, producing the isobutoxy derivative.

  • Purification : The crude product is purified by crystallization and converted into its hydrochloride salt to enhance stability and purity.

Reaction Conditions and Yields

Intermediate/Product Reaction Conditions Yield (%) Purity (HPLC %) Melting Point (°C)
3-bromo-4-hydroxybenzonitrile Reflux in formic acid, 105-110°C, 5 h Not specified Not specified Not specified
2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester Cyclization with 2-chloroacetoacetic acid ethyl ester Not specified Not specified Not specified
Alkylated intermediate (isobutoxy derivative) DMF, K2CO3, isobutyl bromide, 80-85°C, 5-6 h 90 98.4 204-210
Final hydrochloride salt Acetone, HCl addition, 0-5°C 61.5 99.5 170-173

Analytical Data and Research Findings

  • Purity: The final product achieves high purity (>99%) as measured by High-Performance Liquid Chromatography (HPLC), suitable for pharmaceutical applications.
  • Melting Point: The hydrochloride salt form has a melting range of 170-173°C, indicative of its crystalline nature and purity.
  • Yield: Overall yields vary by step, with alkylation providing up to 90% and final salt formation around 61.5%.
  • Advantages: The improved process yields a product with high chemical purity and is suitable for further pharmaceutical synthesis, such as for Febuxostat intermediates.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents & Solvents Conditions Yield (%) Purity (%) Notes
1 Aldehyde to Nitrile 3-bromo-4-hydroxybenzaldehyde, hydroxylamine, sodium formate, formic acid Reflux 105-110°C, 5 h Not specified Not specified Key nitrile formation
2 Thiobenzamide formation Thioacetamide Standard conditions Not specified Not specified Prepares for cyclization
3 Cyclization 2-chloroacetoacetic acid ethyl ester Reflux Not specified Not specified Thiazole ring formation
4 Alkylation Isobutyl bromide, K2CO3, DMF 80-85°C, 5-6 h ~90 98.4 Etherification step
5 Purification & Salt formation Acetone, HCl 0-5°C 61.5 99.5 Final pharmaceutical grade product

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bithiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.

Scientific Research Applications

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex bithiazole derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with specific molecular targets. The bithiazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of Ethyl 2'-methyl-[2,4'-bithiazole]-4-carboxylate with similar compounds:

Compound Name Core Structure Substituents Ester Group Key Properties References
This compound Bithiazole 2'-Methyl, 4-ethyl carboxylate Ethyl Moderate solubility in polar solvents; hydrolytic stability in plasma
Methyl (S)-2'-(Fmoc-amino)-[2,4'-bithiazole]-4-carboxylate Bithiazole 2'-Fmoc-amino, 4-methyl carboxylate Methyl Lower hydrolytic lability than ethyl esters; used in peptide mimetics
Ethyl 2-aminothiazole-4-carboxylate Monothiazole 2-Amino, 4-ethyl carboxylate Ethyl High antitumor activity via β-catenin inhibition; logP ~1.8
Ethyl 4-(2-chlorophenyl)-pyrimido-benzothiazole-3-carboxylate Pyrimido-benzothiazole 4-(2-Chlorophenyl), 3-ethyl carboxylate Ethyl Crystalline solid (mp 88°C); anti-inflammatory activity
Ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate Monothiazole 2-(2-Methoxyphenyl), 4-methyl Ethyl Enhanced metabolic stability due to methoxy group; logP ~3.2

Key Observations:

  • Ester Stability: Ethyl esters generally exhibit slower hydrolysis in plasma compared to methyl esters, as shown in benzoate ester studies .
  • Bioactivity: The monothiazole derivative Ethyl 2-aminothiazole-4-carboxylate demonstrates significant antitumor activity (IC50 ~5 µM against colorectal cancer) , suggesting that the bithiazole analog could have enhanced DNA-binding properties due to its extended conjugated system.
  • Crystallinity : Compounds like Ethyl 4-(2-chlorophenyl)-pyrimido-benzothiazole-3-carboxylate form stable crystals (88% yield) due to planar aromatic systems, a trait that may extend to the target compound .

Biological Activity

Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on various studies.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of thiazole derivatives through various chemical reactions including cross-coupling techniques. The synthesis pathway often includes the formation of a thiazole ring followed by functionalization at specific positions to enhance biological activity.

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of compounds related to this compound. For instance, a related compound, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, indicating potent cytotoxic effects against cancer cells .

Table 1: Antitumor Activity Data

Compound NameCell Line TestedGI50 Value (µM)Reference
This compoundRPMI-8226 (leukemia)TBD
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (leukemia)0.08
Ethyl 2-(substituted)-thiazole-4-carboxylateVarious tumor cell lines38.3 (MG-MID)

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored extensively. Compounds with similar structures have been tested against various bacterial and fungal strains. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that while some compounds showed moderate antibacterial activity (MIC values ranging from 100–400 µg/mL), their antifungal activity was more pronounced, particularly against Candida albicans .

Table 2: Antimicrobial Activity Data

Compound NameMicroorganism TestedMIC Value (µg/mL)Reference
Compound 1aCandida albicans50
Compound 1bE. faecalis100
Compound 5bAspergillus niger401–423

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring. Studies suggest that electron-withdrawing groups enhance activity against certain cancer cell lines and pathogens. The presence of hydrophobic moieties has also been linked to improved antibacterial properties.

Case Studies

  • Antitumor Efficacy : A study highlighted the effectiveness of a series of thiazole derivatives in inhibiting tumor growth in vitro and in vivo models. The compounds were shown to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
  • Antimicrobial Resistance : Given the rising issue of antimicrobial resistance, research has focused on developing new thiazole derivatives that can overcome resistance mechanisms in bacteria. Some derivatives have shown promising results in inhibiting resistant strains.

Q & A

Basic: What are the common synthetic routes for Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate?

The synthesis of bithiazole derivatives often involves oxidation and cyclization reactions. A key method includes the oxidation of 5(4H)-thiazolones using KMnO₄ in acetic acid, which yields symmetrical 2,2',4,4'-tetrasubstituted bithiazoles. Steric and electronic factors influence isomer distributions, with steric effects being more dominant in controlling product ratios . Another approach involves Lewis acid-catalyzed spiro annulation, such as the reaction of ethyl (Z)-3-aminoacrylates with oxalyl chloride and 2-aminobenzamides. This one-pot method efficiently constructs spirocyclic structures under mild conditions, leveraging intermediates formed via cyclization and transient stages .

Basic: How is the purity and structural integrity of the compound verified?

Purity is typically assessed using HPLC or thin-layer chromatography (TLC), while structural confirmation relies on spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are standard for analyzing functional groups and molecular weight. For crystallographic validation, X-ray diffraction (XRD) is employed, with refinement using programs like SHELXL. For example, XRD data collection at wavelengths like MoKα (λ = 0.71073 Å) and refinement parameters (e.g., R₁ = 0.047) ensure precise determination of bond lengths, angles, and hydrogen-bonding patterns .

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